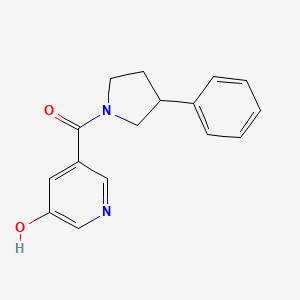
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid, also known as PSOP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSOP is a piperidine derivative that has been synthesized and studied for its various pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a key role in the pathogenesis of inflammatory diseases. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress and tissue damage.
Advantages and Limitations for Lab Experiments
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions, making it easy to handle and store. It is also relatively inexpensive and readily available. However, its solubility in water is limited, which may pose challenges in certain experiments.
Future Directions
There are several potential future directions for the study of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has also been shown to have anticancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, the development of new synthetic methods for 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid may lead to the discovery of more potent and selective analogs.
Synthesis Methods
The synthesis of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid involves the reaction of 3-pyridinesulfonyl chloride with piperidine-4-ol, followed by the addition of chloroacetic acid. The resulting compound is then purified through recrystallization to obtain 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid in its pure form.
Scientific Research Applications
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis, multiple sclerosis, and Alzheimer's disease.
properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-12(16)9-19-10-3-6-14(7-4-10)20(17,18)11-2-1-5-13-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWQHWJRYMRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)

